3h-二氮杂环-3-丙酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

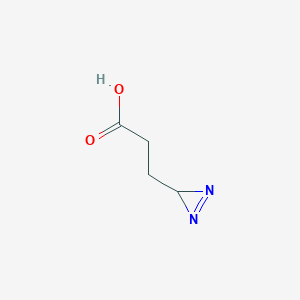

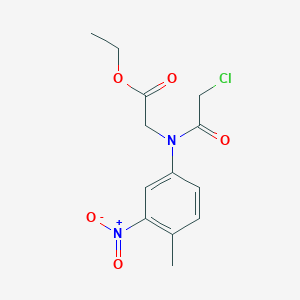

3h-Diazirine-3-propanoic acid is a chemical compound with the molecular weight of 114.1 . It’s often used in biochemical research as a photo-crosslinking agent .

Synthesis Analysis

Diazirines can be synthesized from ketones . The synthetic schemes that begin with ketones involve conversion of the ketone with the desired substituents to diaziridines. These diaziridenes are then subsequently oxidized to form the desired diazirines .Molecular Structure Analysis

The molecular formula of 3h-Diazirine-3-propanoic acid is C4H6N2O2 .Chemical Reactions Analysis

Diazirine reagents allow for the ready generation of carbenes upon photochemical, thermal, or electrical stimulation. Carbenes formed in this way can undergo rapid insertion into any nearby C–H, O–H, or N–H bond .Physical And Chemical Properties Analysis

The physical and chemical properties of 3h-Diazirine-3-propanoic acid include a density of 1.4±0.1 g/cm3, boiling point of 233.0±32.0 °C at 760 mmHg, and a vapour pressure of 0.0±1.0 mmHg at 25°C .科学研究应用

Photo-Crosslinking Agent

3-(3H-diazirin-3-yl)propanoic acid is commonly used in biochemical research as a photo-crosslinking agent . Photo-crosslinking is a technique used to study the interactions between proteins and other molecules. When exposed to UV light, the diazirine group in the compound forms a highly reactive carbene that can form covalent bonds with nearby molecules, allowing researchers to “freeze” and study molecular interactions.

Chemical Probe Synthesis

The compound is used for chemical probe synthesis . This trifunctional building block contains a light-activated diazirine, alkyne tag, and carboxylic acid synthetic handle. When appended to a ligand or pharmacophore through its acid linker, this building block allows for UV light-induced covalent modification of a biological target with potential for downstream applications via the alkyne tag .

Study of Protein-Protein Interactions

The diazirine group in the compound can be activated by UV light to form a highly reactive carbene, which can then form a covalent bond with a nearby protein. This makes it useful for studying protein-protein interactions .

Study of Nucleic Acid Interactions

Similar to protein-protein interactions, the compound can also be used to study interactions between proteins and nucleic acids . The diazirine group can crosslink to nucleic acids, allowing researchers to study these interactions in detail.

Drug Discovery

In drug discovery, the compound can be used to identify the binding sites of potential drug molecules. The diazirine group can crosslink to the target protein, and the resulting complex can be analyzed to determine the binding site .

Bioconjugation

The compound can be used in bioconjugation, a process where two biomolecules are chemically joined together. The diazirine group can form a covalent bond with one biomolecule, while the carboxylic acid group can be used to attach the second biomolecule .

安全和危害

未来方向

属性

IUPAC Name |

3-(3H-diazirin-3-yl)propanoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6N2O2/c7-4(8)2-1-3-5-6-3/h3H,1-2H2,(H,7,8) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DQTAAFAABLOIJT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CC(=O)O)C1N=N1 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H6N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

114.10 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(3H-diazirin-3-yl)propanoic acid | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-(3-hydroxypropyl)-3,4,7,9-tetramethyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione](/img/structure/B2864822.png)

![4-(8-oxo-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)-N-(pyridin-3-ylmethyl)butanamide](/img/structure/B2864824.png)

![1-[(4-ethoxyphenyl)sulfonyl]-N-(1,3-thiazol-4-ylmethyl)piperidine-4-carboxamide](/img/structure/B2864826.png)

![1-[4-(4-Methylpiperidin-1-yl)phenyl]ethanone](/img/structure/B2864828.png)

![potassium 2-(2-((4-allyl-5-((benzo[d]thiazol-2-ylthio)methyl)-4H-1,2,4-triazol-3-yl)thio)acetamido)benzoate](/img/structure/B2864833.png)

![2-Chloro-6-ethoxy-3-[5-(4-methoxyphenyl)-2-methylsulfonyl-3,4-dihydropyrazol-3-yl]quinoline](/img/structure/B2864834.png)

![8-(4-fluorophenyl)-N-isopentyl-4-oxo-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B2864837.png)

![1-[2-(4-Methylphenyl)ethenesulfonyl]piperidine-4-carboxylic acid](/img/structure/B2864845.png)